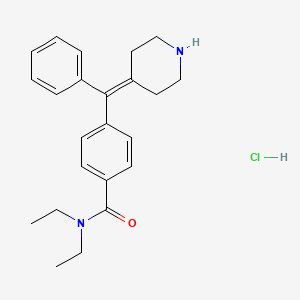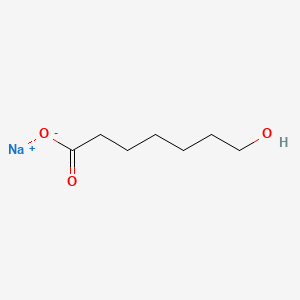
Tenofovir Etil Mono-POC (Mezcla de Diastereómeros)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-POC Ethyl Tenofovir (Mixture of Diastereomers) is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of Tenofovir, a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B . The compound is characterized by its complex structure, which includes multiple stereoisomers, making it a mixture of diastereomers .
Aplicaciones Científicas De Investigación
Mono-POC Ethyl Tenofovir has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Medicine: Investigated for its therapeutic potential in treating viral infections such as HIV and hepatitis B.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.
Mecanismo De Acción
Target of Action
Mono-POC Ethyl Tenofovir, a derivative of Tenofovir, primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the life cycle of HIV and Hepatitis B virus, as it is responsible for transcribing the viral RNA into DNA, a necessary step for the virus to replicate within host cells .
Mode of Action
Mono-POC Ethyl Tenofovir acts as a nucleotide analog reverse transcriptase inhibitor (NtRTI) . Once activated, it competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the growing viral DNA chain . Upon incorporation, it causes premature termination of the DNA chain, thereby inhibiting viral replication .
Biochemical Pathways
The action of Mono-POC Ethyl Tenofovir affects the biochemical pathway of viral replication. By inhibiting reverse transcriptase, it prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral life cycle prevents the virus from proliferating and infecting new cells.
Pharmacokinetics
Mono-POC Ethyl Tenofovir is a prodrug, designed to improve the oral bioavailability and membrane permeability of Tenofovir . Once absorbed, it is converted to its active form, Tenofovir, which is then further metabolized to the active metabolite, Tenofovir diphosphate . The pharmacokinetic properties of Mono-POC Ethyl Tenofovir, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The primary result of Mono-POC Ethyl Tenofovir’s action is the inhibition of viral replication, leading to a decrease in viral load in HIV-infected individuals . In the case of Hepatitis B virus, treatment with Tenofovir can lead to undetectable levels of viral DNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono-POC Ethyl Tenofovir involves several steps, starting with the preparation of the Tenofovir core structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Mono-POC Ethyl Tenofovir is carried out under controlled conditions to ensure the purity and consistency of the final product. This involves large-scale synthesis using optimized reaction conditions and purification techniques such as chromatography to separate the desired diastereomers from any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Mono-POC Ethyl Tenofovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Comparación Con Compuestos Similares
Mono-POC Ethyl Tenofovir is unique compared to other similar compounds due to its specific chemical structure and the presence of multiple diastereomers. Similar compounds include:
Tenofovir: The parent compound, used widely in antiviral therapy.
Tenofovir Disoproxil Fumarate: Another derivative of Tenofovir, used in the treatment of HIV and hepatitis B.
Tenofovir Alafenamide: A prodrug of Tenofovir with improved pharmacokinetic properties.
Mono-POC Ethyl Tenofovir stands out due to its unique combination of chemical groups and its potential for diverse applications in scientific research and medicine .
Propiedades
Número CAS |
1796539-92-8 |
|---|---|
Fórmula molecular |
C16H26N5O7P |
Peso molecular |
431.386 |
Nombre IUPAC |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1 |
Clave InChI |
JBEJTHIFJKPVQX-ICTCQJIBSA-N |
SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C |
Sinónimos |
(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)



